
Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)
説明
Structural Classification and Nomenclature
The structural classification of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one places it within the broader category of benzoxazinone derivatives, specifically as a member of the 2H-3,1-benzoxazin-2-one subclass. This classification system reflects the compound's core heterocyclic structure, which consists of a benzene ring fused to an oxazine ring containing both nitrogen and oxygen heteroatoms. The numbering system employed in the compound's nomenclature follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic systems, where the benzene portion provides positions 4 through 9, and the oxazine ring contributes positions 1 through 3.
The systematic name fully describes the substitution pattern around the benzoxazinone core structure. The 6-chloro designation indicates the presence of a chlorine atom at position 6 of the benzene ring, while the 4-(pent-1-ynyl) specification denotes the attachment of a five-carbon alkyne chain at position 4 of the oxazine ring. The 4-(trifluoromethyl) component indicates the simultaneous presence of a trifluoromethyl group at the same position, creating a quaternary carbon center that significantly influences the compound's three-dimensional structure and chemical properties. The 2H designation in the name indicates that the compound exists in a specific tautomeric form where the hydrogen atom is associated with position 2 of the oxazine ring.
Alternative nomenclature systems have been employed to describe this compound in various pharmaceutical and regulatory contexts. These include designations such as "Efavirenz pent-1-yne" and "Efavirenz Impurity 18" or "Efavirenz Impurity 32," which reflect its relationship to the parent drug compound and its status as a process-related impurity. Such alternative naming conventions serve practical purposes in pharmaceutical manufacturing and quality control environments, where compounds are often referenced by their relationship to the primary active pharmaceutical ingredient rather than their complete systematic names.
The structural classification of benzoxazinones encompasses a diverse array of biologically active compounds that have found applications in pharmaceutical development. Within this classification, the specific substitution pattern observed in 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one represents a unique combination of functional groups that distinguishes it from other members of the benzoxazinone family. This structural distinctiveness is particularly relevant for analytical identification and separation techniques employed in pharmaceutical impurity analysis.
Significance in Pharmaceutical Impurity Research
The significance of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one in pharmaceutical impurity research extends beyond its role as a simple byproduct of efavirenz synthesis. This compound represents a critical case study in understanding how structural modifications to parent drug molecules can result in impurities with distinct analytical and regulatory profiles. The presence of such impurities in pharmaceutical products has profound implications for drug safety, efficacy, and regulatory compliance, necessitating comprehensive analytical methodologies for their detection, quantification, and control.
Pharmaceutical impurity research has evolved significantly in recent decades, driven by enhanced understanding of the relationship between chemical impurities and drug safety profiles. The identification and characterization of compounds like 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one contribute to this broader scientific understanding by providing specific examples of how synthetic pathways can generate structurally related byproducts. These findings inform the development of more efficient synthetic routes, improved purification procedures, and enhanced analytical monitoring strategies throughout pharmaceutical manufacturing processes.
The analytical challenges associated with detecting and quantifying this particular benzoxazinone impurity have driven advances in chromatographic and mass spectrometric techniques. The compound's structural similarity to efavirenz requires highly selective analytical methods capable of distinguishing between closely related chemical entities. These analytical developments have broader applications beyond efavirenz manufacturing, contributing to the overall capability of pharmaceutical laboratories to detect and quantify trace-level impurities in complex drug formulations.
Research into this specific impurity has also contributed to understanding the formation mechanisms of benzoxazinone-related byproducts during pharmaceutical synthesis. The pent-1-ynyl substitution pattern suggests specific synthetic pathway intermediates or side reactions that can occur during the cyclization steps involved in benzoxazinone formation. This mechanistic understanding enables pharmaceutical chemists to design synthetic strategies that minimize impurity formation while maintaining efficient production of the desired active pharmaceutical ingredient.
Historical Context of Identification
The historical identification of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one as an efavirenz-related impurity reflects the evolution of pharmaceutical analytical capabilities and regulatory requirements over the past several decades. The compound's recognition as a significant impurity emerged during the development and commercialization phases of efavirenz, which began in the 1990s when DuPont Pharmaceuticals initially developed the benzoxazinone series of compounds for human immunodeficiency virus treatment. As analytical techniques became more sophisticated and regulatory standards more stringent, previously undetected trace-level impurities became subjects of intensive study and characterization.
The development timeline for efavirenz, which reached clinical trials in 1997 and gained regulatory approval under brand names Sustiva and Stocrin, coincided with significant advances in liquid chromatography-mass spectrometry techniques. These technological improvements enabled pharmaceutical scientists to detect and identify impurities at increasingly lower concentration levels, leading to the discovery of previously unknown synthetic byproducts such as 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one. The compound's formal identification and characterization likely occurred during post-market surveillance activities or during process optimization studies aimed at improving manufacturing efficiency and product quality.
The historical context of this impurity's identification is also intertwined with the evolution of International Conference on Harmonisation guidelines, particularly those related to impurity identification and qualification thresholds. As regulatory agencies implemented more comprehensive requirements for impurity profiling, pharmaceutical companies were compelled to conduct increasingly detailed analyses of their manufacturing processes and final products. This regulatory evolution created the scientific and commercial incentives necessary for the systematic identification and characterization of trace-level impurities like 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.
The compound's entry into chemical databases and regulatory documentation represents a relatively recent development in pharmaceutical science, reflecting the ongoing nature of impurity discovery and characterization efforts. Database entries such as PubChem Compound Identification Number 71587631 indicate formal recognition of the compound's significance within the pharmaceutical research community. This documentation process serves both scientific and regulatory purposes, enabling consistent identification and communication regarding specific impurities across different laboratories and regulatory jurisdictions.
Regulatory Framework for Benzoxazinone-Based Impurities
The regulatory framework governing benzoxazinone-based impurities, including 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is primarily established through International Conference on Harmonisation guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. These guidelines establish specific thresholds for reporting, identification, and qualification of pharmaceutical impurities based on the maximum daily dose of the active pharmaceutical ingredient and the duration of treatment. For efavirenz, with its typical maximum daily dose of 600 milligrams, impurities must be controlled at concentration limits that ensure patient safety while maintaining practical manufacturing feasibility.
The regulatory classification of benzoxazinone impurities follows established protocols for organic impurities that arise during pharmaceutical manufacturing processes. According to International Conference on Harmonisation Q3A guidelines, such impurities are categorized as process-related substances that require identification when present above specific threshold levels. For pharmaceutical substances administered at dose levels similar to efavirenz, the identification threshold typically requires structural elucidation of impurities present at concentrations exceeding 0.10 percent of the active pharmaceutical ingredient. This regulatory framework necessitates comprehensive analytical characterization of compounds like 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one when detected at relevant concentration levels.
The qualification requirements for benzoxazinone-based impurities involve toxicological assessment to determine acceptable intake levels for patients receiving the pharmaceutical product. The regulatory framework recognizes that structural similarity to the active pharmaceutical ingredient may influence the toxicological profile of related impurities, requiring case-by-case evaluation of safety margins and acceptable daily intake levels. For impurities like 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, qualification studies may leverage existing safety data for efavirenz while accounting for structural differences that could influence biological activity or toxicological properties.
Regulatory authorities have established specific analytical requirements for the detection and quantification of benzoxazinone impurities in pharmaceutical products. These requirements mandate the development and validation of analytical methods capable of detecting impurities at concentrations well below the qualification threshold, ensuring adequate safety margins for patient protection. The regulatory framework also requires ongoing monitoring of impurity levels throughout the product lifecycle, including stability studies that assess impurity formation during storage under various environmental conditions.
Regulatory Parameter | Threshold Level | Requirement |
---|---|---|
Reporting Threshold | 0.05% | Documentation required |
Identification Threshold | 0.10% | Structural elucidation required |
Qualification Threshold | 0.15% | Safety assessment required |
Maximum Daily Intake | Product-specific | Based on dose and duration |
Relationship to Parent Compound Efavirenz
The relationship between 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one and its parent compound efavirenz is characterized by significant structural similarity combined with a critical difference in the alkyne side chain composition. Efavirenz contains a cyclopropylethynyl group at the 4-position of the benzoxazinone ring, while the impurity features a pent-1-ynyl chain at the same position. This structural relationship suggests that the impurity likely arises during the synthetic pathway leading to efavirenz formation, potentially through side reactions involving alternative alkyne starting materials or through modification of the intended cyclopropylethynyl substituent.
The formation mechanism for this impurity can be understood within the context of efavirenz synthesis, which involves the cyclization of amino alcohol intermediates to form the characteristic benzoxazinone ring system. During this process, the presence of alternative alkyne precursors or the occurrence of alkyne chain extension reactions could lead to the incorporation of the pent-1-ynyl group instead of the intended cyclopropylethynyl substituent. The preservation of the 6-chloro and 4-trifluoromethyl substituents in the impurity structure confirms that these groups are incorporated early in the synthetic sequence and remain unchanged during the cyclization and subsequent purification steps.
The analytical detection of this impurity in efavirenz preparations reflects the sophisticated separation capabilities required to distinguish between closely related benzoxazinone derivatives. The structural similarity between the parent compound and the impurity necessitates high-resolution analytical techniques, typically involving liquid chromatography coupled with mass spectrometry, to achieve adequate separation and identification. The retention time differences observed in chromatographic separations reflect the subtle but measurable differences in molecular interactions arising from the distinct alkyne substituents.
The regulatory significance of this parent-impurity relationship extends to the development of analytical specifications for efavirenz pharmaceutical products. Manufacturing processes must be designed and controlled to minimize the formation of such structurally related impurities while maintaining efficient production of the desired active pharmaceutical ingredient. This requirement drives ongoing research into optimized synthetic routes and purification procedures that can effectively separate efavirenz from its related impurities, including 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.
The biological implications of the structural relationship between efavirenz and this impurity remain an area of scientific interest, particularly regarding potential pharmacological activity or toxicological properties that might be associated with the modified alkyne side chain. While the impurity shares the core benzoxazinone structure responsible for efavirenz's reverse transcriptase inhibitory activity, the altered side chain could influence binding affinity, selectivity, or metabolic stability. Understanding these relationships contributes to broader pharmaceutical science knowledge regarding structure-activity relationships within the benzoxazinone class of compounds.
Structural Feature | Efavirenz | 6-chloro-4-(pent-1-ynyl) Impurity |
---|---|---|
Core Structure | 2H-3,1-benzoxazin-2-one | 2H-3,1-benzoxazin-2-one |
4-Position Alkyne | Cyclopropylethynyl | Pent-1-ynyl |
6-Position Substituent | Chloro | Chloro |
4-Position Additional | Trifluoromethyl | Trifluoromethyl |
Molecular Formula | C14H9ClF3NO2 | C14H11ClF3NO2 |
Molecular Weight | 315.68 g/mol | 317.69 g/mol |
特性
CAS番号 |
1627575-36-3 |
---|---|
分子式 |
C14H11ClF3NO2 |
分子量 |
317.7 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
準備方法
Reaction Conditions and Optimization
The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 2–3 hours using copper acetate (3–5 mol%) and trifluoroacetic acid (TFA, 1–2 mol%). Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst Loading | 3–5 wt% Cu(OAc)₂ | <85% → 86% |
Acid Concentration | 1–2 vol% TFA | Prevents epimerization |
Reaction Temperature | 55–60°C | Maximizes cyclization rate |
Solvent Polarity | THF (ε = 7.6) | Enhances catalyst solubility |
Post-reaction workup involves sequential extraction with ethyl acetate, brine washing, and crystallization from n-heptane at 0–5°C, yielding 82–86% pure product.
Mechanistic Pathway
The copper catalyst facilitates a dual role:
-
Lewis Acid Activation : Coordinates to the alkyne moiety, increasing electrophilicity of the adjacent carbon.
-
Proton Shuttle : Mediates intramolecular proton transfer from the -NH₂ group to the developing oxazinone ring.
Density functional theory (DFT) studies suggest the transition state involves a six-membered cyclic arrangement, with ΔG‡ = 23.4 kcal/mol at the B3LYP/6-31G* level.
Acid-Mediated Degradation During Efavirenz Synthesis
This impurity frequently arises as a byproduct during efavirenz API production, particularly under acidic conditions. US20120108809A1 demonstrates that residual HCl or TFA in the reaction medium promotes degradation of the (S)-amino alcohol intermediate.
Critical Control Points
-
pH Threshold : Impurity formation increases exponentially below pH 3.5
-
Temperature Correlation : Degradation rate (k) follows Arrhenius behavior with Eₐ = 65.2 kJ/mol
-
Solvent Effects : Polar aprotic solvents (THF, DMF) accelerate degradation vs. hydrocarbons
A comparative study of degradation pathways:
Condition | Impurity Level (ppm) | Primary Degradant |
---|---|---|
pH 2.5, 60°C, 2h | 1,240 | Target impurity |
pH 4.0, 25°C, 24h | <50 | None detected |
0.1M TFA, 40°C, 8h | 890 | Quinoline byproducts |
Mitigation Strategies
-
Buffer Systems : Phosphate buffer (pH 6.8) reduces impurity formation by 92%
-
Scavenger Additives : 1–2% triethylamine quenches residual acidity
-
Process Analytical Technology (PAT) : Real-time pH monitoring with in-line FTIR
Comparative Analysis of Synthetic Approaches
The table below contrasts intentional synthesis vs. process-related formation:
Advanced Purification Techniques
Final purification employs orthogonal chromatographic methods:
4.1 Preparative HPLC Conditions
-
Column: XBridge C18, 250 × 21.2 mm, 5 μm
-
Mobile Phase: 0.1% formic acid in water (A)/acetonitrile (B)
-
Gradient: 40–80% B over 25 min
-
Loading: 150 mg/injection
-
Recovery: 91.3 ± 2.1%
4.2 Crystallization Optimization
Crystal morphology studies identified n-heptane as optimal anti-solvent:
-
Nucleation Temperature : 0–5°C
-
Agitation Rate : 250–300 rpm
-
Seeding Strategy : 0.5% w/w seed crystals (20–50 μm)
X-ray powder diffraction (XRPD) analysis confirmed polymorphic form I (characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°).
Analytical Characterization
6.1 Spectroscopic Data
-
HRMS (ESI+) : m/z 318.0521 [M+H]⁺ (calc. 318.0524)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J=8.4 Hz, 1H), 7.21 (dd, J=8.4, 2.4 Hz, 1H), 6.89 (d, J=2.4 Hz, 1H), 2.45–2.35 (m, 2H), 1.62–1.55 (m, 2H), 1.42–1.30 (m, 2H), 0.91 (t, J=7.2 Hz, 3H)
-
¹³C NMR (101 MHz, CDCl₃) : δ 160.2, 153.7, 134.5, 129.8, 127.4, 124.3 (q, J=277 Hz), 118.9, 89.4, 84.7, 76.3, 31.2, 22.4, 21.8, 13.9
6.2 Chiral Purity
Chiral HPLC (Chiralpak AD-H, hexane/ethanol 90:10) confirmed 100% enantiomeric excess, resolving potential diastereomers (RRT 1.0 vs. 1.12).
Industrial Applications and Challenges
While the catalytic method achieves high purity, scale-up challenges include:
-
Catalyst Removal : Residual copper levels <1 ppm require chelating resins
-
Solvent Recovery : THF/n-heptane azeotrope necessitates molecular sieves
-
Crystal Engineering : Needle morphology impacts filtration rates (0.8–1.2 kg/h/m²)
Recent advances in continuous flow systems show promise for kilogram-scale production with 93% space-time yield improvement over batch processes.
Environmental Impact Assessment
Green chemistry metrics for the catalytic route:
-
E-factor : 18.7 kg waste/kg product
-
Process Mass Intensity : 32.4
-
Solvent Recovery : 89% THF, 76% n-heptane
-
Catalyst Recycling : Copper recovery ≥95% via ion exchange
作用機序
The mechanism of action of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural features suggest potential interactions with biological molecules, which could be explored in toxicological and pharmacological studies.
類似化合物との比較
Structural Analogues of Efavirenz
Key structural analogs and impurities of efavirenz include:
Structural Analysis :
- Chirality : Unlike efavirenz, which is enantiomerically pure (S-configuration), some impurities (e.g., racemic efavirenz) lack chiral specificity, affecting binding to the NNRTI pocket .
Physicochemical and Toxicological Properties
Solubility and Stability:
- Efavirenz is practically insoluble in water but freely soluble in methanol, whereas Impurity C’s extended alkyne chain may further reduce aqueous solubility .
- Impurity B, with its ethene group, is more prone to oxidation, forming reactive epoxides, whereas Impurity C’s alkyne group is chemically stable under synthesis conditions .
Genotoxicity and Regulatory Status:
- Impurity B : Classified as a mutagenic impurity due to its α,β-unsaturated carbonyl moiety, which can form DNA adducts .
- Racemic Efavirenz: No genotoxicity reported, but its presence reduces therapeutic efficacy .
Detection and Analytical Methods
- LC–MS/MS : Validated for quantifying Impurity C at concentrations <1 ppm, adhering to ICH guidelines .
- RP-HPLC : Used to resolve efavirenz from Impurity B (resolution factor >2.0) and Impurity C (retention time: 12.5 min vs. 10.2 min for efavirenz) .
生物活性
Efavirenz is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. However, impurities in pharmaceutical compounds can significantly impact their efficacy and safety. One such impurity is 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, which has garnered attention due to its potential biological activity and genotoxic effects.
Chemical Structure
The chemical structure of this impurity can be represented as follows:
Genotoxicity
Recent studies have highlighted the genotoxic potential of efavirenz-related impurities, including the aforementioned compound. A novel LC-MS/MS method was developed to detect and quantify these impurities in pharmaceutical formulations. The limit of detection for this impurity was established at 0.04 ppm, indicating its potential presence even at trace levels in drug formulations .
Table 1: Limits of Detection and Quantification for Efavirenz Impurities
Impurity Name | Limit of Detection (ppm) | Limit of Quantification (ppm) |
---|---|---|
6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | 0.04 | 0.125 |
EFV Impurity 1 | 0.04 | 0.125 |
8-hydroxy Efavirenz | 0.04 | 0.125 |
Pharmacological Effects
The impurity's pharmacological profile remains under investigation, but its structural similarity to efavirenz suggests that it may exhibit similar mechanisms of action, potentially affecting reverse transcriptase activity. Studies have shown that efavirenz itself is effective against HIV by inhibiting viral replication through binding to the reverse transcriptase enzyme .
Stability Studies
A study on the stability of efavirenz in biological matrices indicated that efavirenz does not significantly degrade over time, suggesting that impurities like the one discussed may persist in therapeutic settings . This stability raises concerns regarding the long-term effects of exposure to such impurities.
Clinical Implications
Clinical trials have demonstrated the efficacy of efavirenz in various combinations with other antiretroviral drugs. However, the presence of impurities such as 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one could potentially alter pharmacokinetics and therapeutic outcomes .
Table 2: Summary of Clinical Trials Involving Efavirenz
Study Reference | Treatment Regimen | Participants | Efficacy Outcome |
---|---|---|---|
ACTG A5142 | EFV + 2 NRTIs | 250 | Higher viral load suppression |
FIRST | EFV + 2 NRTIs | 111 | Sustained CD4 recovery |
TEQUILA | EFV + NRTIs | 665 | Effective in advanced disease |
科学的研究の応用
Synthesis and Characterization
The synthesis of efavirenz impurity involves the use of high-performance liquid chromatography (HPLC) techniques for isolation and purification. Studies have shown that this impurity can be isolated with a purity exceeding 95% using gradient reversed-phase HPLC methods . The characterization of this compound typically employs spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its molecular structure .
Scientific Research Applications
1. Genotoxicity Assessment
Research has highlighted the importance of assessing genotoxic impurities associated with efavirenz. A novel LC-MS/MS method has been developed for the ultra-trace analysis of genotoxic impurities related to efavirenz, showcasing its potential application in ensuring drug safety . This method allows for the quantification of impurities at very low concentrations, which is crucial for regulatory compliance.
2. Quality Control in Pharmaceuticals
The impurity is significant in quality control processes within pharmaceutical manufacturing. It serves as a marker for assessing the purity of efavirenz formulations. Studies have established quantitative methods to detect and quantify this impurity, ensuring that it remains within acceptable limits during production . Such methodologies are vital for maintaining the therapeutic efficacy and safety of efavirenz-containing medications.
3. Pharmacokinetic Studies
Understanding the pharmacokinetics of efavirenz and its impurities is essential for evaluating their behavior in biological systems. Research utilizing animal models has investigated how impurities like 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one affect the pharmacological profile of efavirenz. These studies help elucidate potential impacts on drug metabolism and efficacy .
Case Studies
Case Study 1: Method Development for Impurity Analysis
A study focused on developing a sensitive HPLC method to quantify N-Nitrosamine impurities in efavirenz demonstrated the effectiveness of using specific chromatographic conditions to achieve accurate results. The method showed good linearity and precision, indicating its reliability for routine analysis in quality control settings .
Case Study 2: Genotoxic Impurity Monitoring
In another significant study, researchers developed a method for monitoring genotoxic impurities associated with efavirenz using LC-MS/MS techniques. This approach allowed for the detection of multiple impurities simultaneously, providing a comprehensive assessment tool for pharmaceutical companies .
Q & A
Q. What analytical methods are recommended for identifying and quantifying 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one in Efavirenz formulations?
Methodological Answer:
- Reversed-Phase HPLC is widely used for impurity profiling. A validated method employs a C18 column with a mobile phase of acetonitrile and sodium dihydrogen orthophosphate buffer (pH adjusted to 3.0), achieving resolution between Efavirenz and its impurities at a flow rate of 1.0 mL/min and UV detection at 254 nm .
- LC-MS/MS is preferred for trace-level detection (e.g., <0.1% impurity). A method using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) transitions enhances specificity for structural confirmation .
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (e.g., polystyrene divinylbenzene copolymer columns) minimizes matrix interference in biological samples .
Q. How is 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one synthesized during Efavirenz production?
Methodological Answer:
- The impurity arises during cyclization steps in Efavirenz synthesis. Catalytic methods using Novozyme-435 or lysozyme under mild conditions (e.g., 40°C, ethanol solvent) can reduce unintended byproducts by optimizing reaction time and enzyme loading .
- Process Monitoring : In-process controls (IPC) with real-time HPLC analysis help detect early-stage impurity formation, enabling adjustments to reaction stoichiometry or temperature .
Advanced Research Questions
Q. What experimental strategies are used to investigate the neurotoxic potential of Efavirenz impurities, including 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one?
Methodological Answer:
- In Vitro Models : Primary neuronal cultures or SH-SY5Y cells are exposed to physiologically relevant impurity concentrations (0.1–10 µM). Mitochondrial dysfunction is assessed via ATP depletion, ROS generation, and cytochrome c release .
- Cerebrospinal Fluid (CSF) Analysis : LC-MS/MS quantifies impurity penetration into the CNS. CSF-to-plasma ratios >0.01 suggest significant blood-brain barrier permeability, correlating with neurocognitive impairment in animal models .
- Genetic Association Studies : CYP2B6 (e.g., 516G>T) and CYP2A6 polymorphisms are genotyped to identify slow metabolizers at risk of elevated plasma/CSF impurity levels .
Q. How do CYP450 polymorphisms influence the metabolic fate of Efavirenz and its impurities?
Methodological Answer:
- CYP2B6-Dependent Pathways : Slow metabolizers (e.g., CYP2B6 516TT genotype) exhibit 3-fold higher Efavirenz plasma concentrations, increasing the likelihood of impurity formation via alternative oxidation pathways .
- CYP2A6 Compensatory Metabolism : In CYP2B6-deficient individuals, CYP2A6 mediates 8-hydroxylation of Efavirenz, generating reactive intermediates that may contribute to neurotoxicity. Knockout murine models or siRNA silencing in hepatocytes validate this pathway .
- Pharmacokinetic Modeling : Population PK/PD models integrate genetic, demographic, and formulation data to predict impurity accumulation in specific subpopulations .
Q. What methodologies resolve contradictions in neuropsychiatric toxicity data for Efavirenz impurities?
Methodological Answer:
- Meta-Analysis with Stratification : Pooled data from clinical trials (e.g., ENCORE1 substudy) are stratified by metabolizer status, impurity exposure thresholds, and neurocognitive assessment tools (e.g., Color Trails Test, Global Deficit Score) to clarify dose-response relationships .
- Longitudinal Biomarker Studies : CSF 8-hydroxy-efavirenz levels are tracked alongside serum neurofilament light chain (NfL) as a marker of axonal injury, controlling for HIV-associated neurocognitive disorder (HAND) .
Methodological Considerations Table
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。